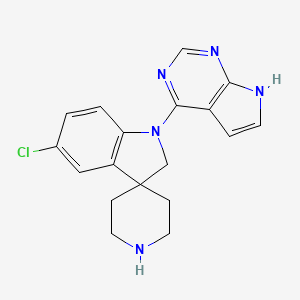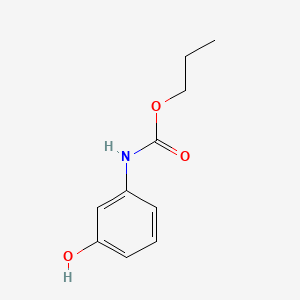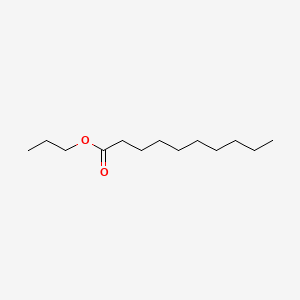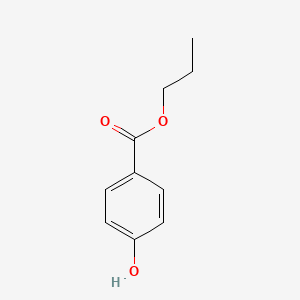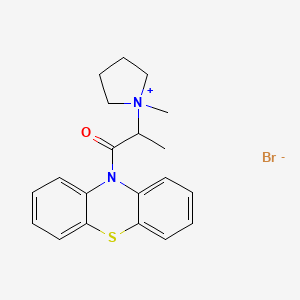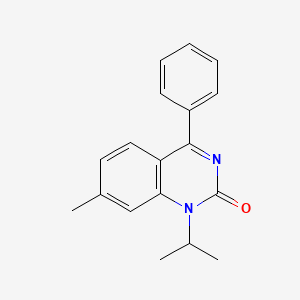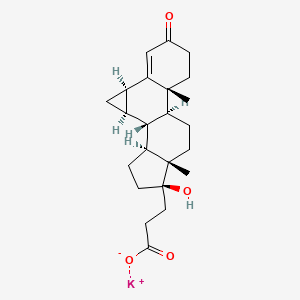
Phenbenzamine
Descripción general
Descripción
Phenbenzamine, also known by its trade name Antergan, is an antihistamine belonging to the ethylenediamine class. It was the first antihistamine introduced for medical use in the early 1940s. This compound exhibits both antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain other conditions .
Métodos De Preparación
Phenbenzamine can be synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine. This reaction involves the nucleophilic substitution of the chlorine atom by the nitrogen atom of the N-benzylaniline, forming the desired product .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Reactants: N-benzylaniline and 2-chloroethyldimethylamine.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified through recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Phenbenzamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Phenbenzamine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying antihistaminic and anticholinergic properties.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating allergic responses.
Industry: this compound’s chemical properties make it useful in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
Phenbenzamine exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms. Additionally, its anticholinergic properties help reduce secretions and provide a sedative effect. The molecular targets include histamine H1 receptors and cholinergic receptors .
Comparación Con Compuestos Similares
Phenbenzamine is compared with other antihistamines such as mepyramine (pyrilamine), diphenhydramine, promethazine, and tripelennamine. While all these compounds share antihistaminic properties, this compound was the first to be introduced for medical use. Its unique combination of antihistaminic and anticholinergic properties distinguishes it from other antihistamines .
Similar Compounds:
- Mepyramine (Pyrilamine)
- Diphenhydramine
- Promethazine
- Tripelennamine
This compound’s historical significance and unique properties make it a noteworthy compound in the field of medicinal chemistry.
Propiedades
Número CAS |
961-71-7 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
Clave InChI |
CHOBRHHOYQKCOU-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Apariencia |
Solid powder |
Punto de ebullición |
354 to 356 °F at 7 mmHg (NTP, 1992) |
Densidad |
1.019 (NTP, 1992) - Denser than water; will sink |
Otros números CAS |
961-71-7 |
Descripción física |
Phenbenzamine is a liquid. (NTP, 1992) |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antergan Cyproheptadine Dihexazin Periactin Peritol Viternum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



